molecular formula C15H17N3O3 B12897015 2-Butanamido-N-(3-methyl-1,2-oxazol-5-yl)benzamide CAS No. 90059-30-6

2-Butanamido-N-(3-methyl-1,2-oxazol-5-yl)benzamide

Cat. No.: B12897015
CAS No.: 90059-30-6
M. Wt: 287.31 g/mol
InChI Key: VPWVPJHLMFTMID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Butyramido-N-(3-methylisoxazol-5-yl)benzamide is a compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. These compounds are known for their wide range of biological activities and therapeutic potential .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butyramido-N-(3-methylisoxazol-5-yl)benzamide typically involves the reaction of 3-methylisoxazole with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to yield the desired product . Another method involves the use of 2-bromo-N-(3-methylisoxazol-5-yl)benzamide as an intermediate, which is then reacted with butyramide under suitable conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Butyramido-N-(3-methylisoxazol-5-yl)benzamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Butyramido-N-(3-methylisoxazol-5-yl)benzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Butyramido-N-(3-methylisoxazol-5-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-N-(3-methylisoxazol-5-yl)benzamide
  • N-(5-methylisoxazol-3-yl)malonamide
  • N-benzimidazol-2yl benzamide analogues

Uniqueness

2-Butyramido-N-(3-methylisoxazol-5-yl)benzamide is unique due to its specific structural features and the presence of both butyramido and isoxazole moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

CAS No.

90059-30-6

Molecular Formula

C15H17N3O3

Molecular Weight

287.31 g/mol

IUPAC Name

2-(butanoylamino)-N-(3-methyl-1,2-oxazol-5-yl)benzamide

InChI

InChI=1S/C15H17N3O3/c1-3-6-13(19)16-12-8-5-4-7-11(12)15(20)17-14-9-10(2)18-21-14/h4-5,7-9H,3,6H2,1-2H3,(H,16,19)(H,17,20)

InChI Key

VPWVPJHLMFTMID-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NC1=CC=CC=C1C(=O)NC2=CC(=NO2)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.